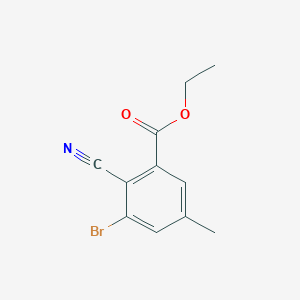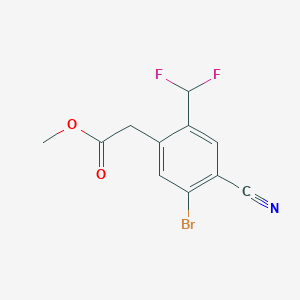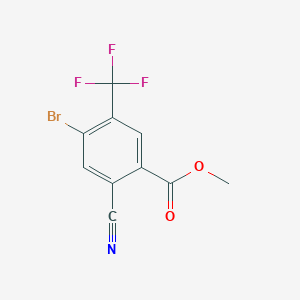
(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol
概要
説明
(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol is a compound that belongs to the class of isothiazoles, which are known for their diverse biological activities This compound features a unique structure that combines a benzyloxy group, an isothiazole ring, and a cyclohexylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol typically involves the lithiation of 3-benzyloxyisothiazole followed by reaction with cyclohexylmethanol. The lithiation process is carried out using n-butyllithium or lithium dialkylamides such as lithium diisopropylamide (LDA) at low temperatures. The lithiated intermediate is then quenched with cyclohexylmethanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isothiazole ring can undergo substitution reactions with electrophiles, facilitated by the lithiation process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: n-Butyllithium or LDA in anhydrous solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted isothiazoles depending on the electrophile used.
科学的研究の応用
(3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol has shown potential in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antiviral, antibacterial, and antifungal activities.
Medicine: Explored as a candidate for drug development, particularly for conditions such as depression, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol involves its interaction with specific molecular targets and pathways. The isothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain .
類似化合物との比較
(3-Benzyloxyisothiazol-5-yl)-phenyl-methanol: Similar structure with a phenyl group instead of a cyclohexyl group.
(3-Benzyloxyisothiazol-5-yl)-methyl-methanol: Similar structure with a methyl group instead of a cyclohexyl group.
Uniqueness: (3-Benzyloxyisothiazol-5-yl)-cyclohexylmethanol stands out due to the presence of the cyclohexylmethanol moiety, which can impart unique physical and chemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for specific applications .
特性
IUPAC Name |
cyclohexyl-(3-phenylmethoxy-1,2-thiazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c19-17(14-9-5-2-6-10-14)15-11-16(18-21-15)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,14,17,19H,2,5-6,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYDAIPIDHRDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=NS2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)






